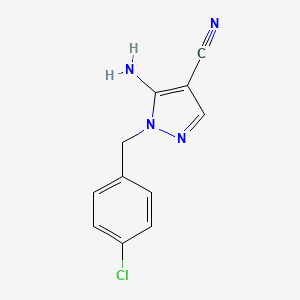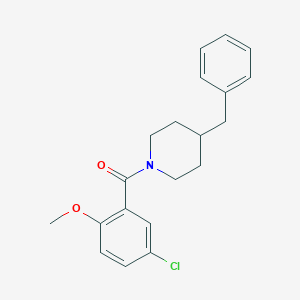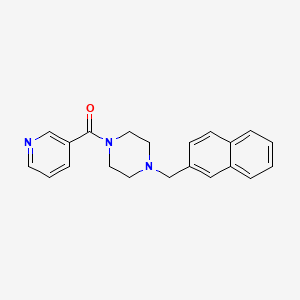
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the formation of a covalent bond between the DBCO moiety and the azide-containing molecule. This reaction is known as the copper-free click reaction and occurs rapidly and selectively under mild conditions. The covalent bond formed is stable and irreversible, allowing for the formation of stable bioconjugates.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, it is important to note that the biological activity of the bioconjugate formed may be affected by the addition of the N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine linker.
実験室実験の利点と制限
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has several advantages for lab experiments. It is highly reactive and selective, allowing for the formation of stable bioconjugates under mild conditions. It is also non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has some limitations. It is a relatively large molecule, which may affect the accessibility of the azide-containing molecule. It also requires the use of copper-free click chemistry, which may limit its applicability in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine. One potential application is in the development of targeted drug delivery systems. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to selectively target drugs to specific cells or tissues, improving their efficacy and reducing side effects. Another potential application is in the development of imaging agents. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to label biomolecules for imaging studies, allowing for the visualization of biological processes in real-time. Finally, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used in the development of biosensors for the detection of specific molecules or analytes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine is a valuable tool in scientific research due to its unique properties and potential applications. Its highly selective and reactive nature make it a valuable tool in bioconjugation and imaging studies. While it has some limitations, its potential for targeted drug delivery, imaging, and biosensing make it an exciting area of research for the future.
合成法
The synthesis method of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-chlorophenylamine in the presence of triethylamine. The resulting intermediate is then reacted with a PEG4-amine linker to obtain the final product. The synthesis method has been optimized to ensure high yield and purity of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine.
科学的研究の応用
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can selectively bind to azide-containing molecules, such as biomolecules, without interfering with their biological activity. This property has made N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine a valuable tool in bioconjugation and imaging studies.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCGYFCJXVYKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)